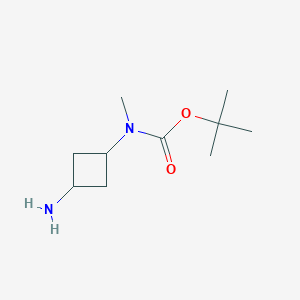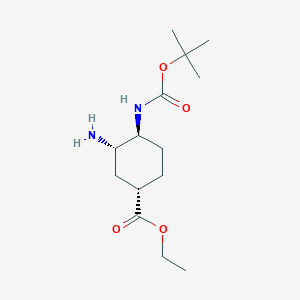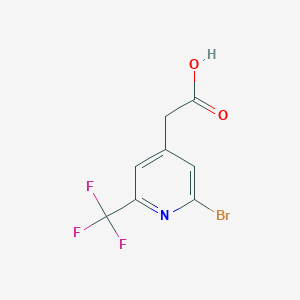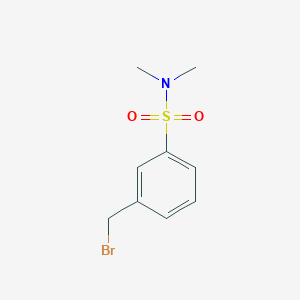
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Descripción general
Descripción
Bromomethyl compounds are generally used as alkylating reagents in organic synthesis . They are highly reactive and often used for introducing an enone fragment into the structure of a complex molecule .
Synthesis Analysis
Bromomethyl compounds can be synthesized through various methods. For instance, the bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), etc .Chemical Reactions Analysis
Bromomethyl compounds can participate in various types of reactions. For example, they can undergo Suzuki cross-coupling reaction . They can also be used in the synthesis of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and can be analyzed using various techniques .Aplicaciones Científicas De Investigación
Gas-Liquid Chromatography Derivatization
Dimethylformamide dialkylacetals, including derivatives similar to 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, have been utilized in the formation of N-dimethylaminomethylene derivatives. These derivatives exhibit excellent properties for gas-liquid chromatography, allowing for the convenient preparation and analysis of primary sulfonamides at the submicrogram level. Their significant retention times and ease of preparation make them suitable for various chromatographic studies, including the determination of sulfonamide compounds in biological samples such as ovine blood (Vandenheuvel & Gruber, 1975).
Photodynamic Therapy Applications
Derivatives of benzenesulfonamide, including structures related to this compound, have been synthesized and characterized for their potential in photodynamic therapy (PDT). New zinc phthalocyanines substituted with such derivatives have shown high singlet oxygen quantum yields, making them promising candidates for cancer treatment through PDT. Their photophysical and photochemical properties in solvents like dimethyl sulfoxide suggest a significant potential for these compounds in medical applications, particularly in the treatment of cancer due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
NDMA Formation in Water Treatment
N,N-Dimethylsulfamide (DMS), related to this compound, has been identified as a precursor for N-nitrosodimethylamine (NDMA) during ozonation in water treatment processes. The presence of bromide in DMS-containing waters catalyzes the formation of NDMA, a known carcinogen. This catalytic action of bromide, leading to NDMA formation, underscores the importance of understanding the chemical reactions involved in water treatment and the potential risks associated with the use of certain organic compounds (von Gunten, Salhi, Schmidt, & Arnold, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQSPMCAGRNFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137638-70-1 | |
| Record name | 3-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




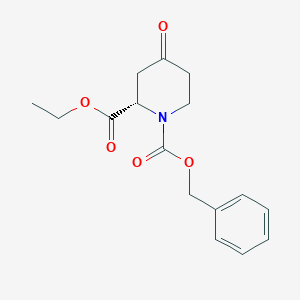

![Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B1529694.png)
![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)

